molecular formula C7H7BrN2O3 B2466084 4-Bromo-3-methoxy-2-nitroaniline CAS No. 1613265-20-5

4-Bromo-3-methoxy-2-nitroaniline

Cat. No. B2466084
CAS RN: 1613265-20-5
M. Wt: 247.048
InChI Key: ZUVPLAXTIHYQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methoxy-2-nitroaniline is an organic compound with the molecular weight of 247.05 . It has a solid physical form and is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of nitro compounds like 4-Bromo-3-methoxy-2-nitroaniline can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methoxy-2-nitroaniline can be represented by the InChI code: 1S/C7H7BrN2O3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,9H2,1H3 . This indicates that the compound is composed of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

4-Bromo-3-methoxy-2-nitroaniline is a solid substance . It has a molecular weight of 247.05 . The compound should be stored at temperatures between 2-8°C .

Safety and Hazards

The compound is considered hazardous and has several safety warnings associated with it. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

4-bromo-3-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVPLAXTIHYQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxy-2-nitroaniline

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